n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine
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Overview
Description
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-1-(pyrimidin-2-yl)propan-1-amine with ethyl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The amine group can also participate in protonation and deprotonation reactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine: Lacks the ethyl group, resulting in different chemical and biological properties.
n-Propyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine: Contains a propyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is unique due to the presence of the ethyl group, which can influence its steric and electronic properties
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-pyrimidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-4-11-9(8(2)3)10-12-6-5-7-13-10/h5-9,11H,4H2,1-3H3 |
InChI Key |
IGSDEWPKDQKHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=NC=CC=N1)C(C)C |
Origin of Product |
United States |
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